Balanced SNDRA Transporter Release Profile vs. MDMA and AMT
In rat brain synaptosome efflux assays, 3-APBT functions as a well-balanced serotonin–norepinephrine–dopamine releasing agent with EC₅₀ values of 21.9 nM (SERT), 13.4 nM (NET), and 21.7 nM (DAT), yielding a DAT/SERT ratio of 1.00 indicating near-perfect balance across all three transporters [1]. This contrasts sharply with MDMA, which displayed EC₅₀ values of 75.9 nM (SERT), 113.7 nM (NET), and 118.4 nM (DAT) in the same assay system—meaning 3-APBT is 3.5-fold more potent at SERT, 8.5-fold more potent at NET, and 5.5-fold more potent at DAT than MDMA [1]. Compared to its direct structural analog AMT (α-methyltryptamine), cross-study data from rat synaptosome release assays curated by ChEMBL show AMT EC₅₀ values of 22 nM (SERT) and 79 nM (DAT), yielding a DAT/SERT ratio of ~0.28 that is strongly serotonin-biased, whereas 3-APBT achieves balanced release (DAT/SERT = 1.00) [2].
| Evidence Dimension | Monoamine transporter substrate release potency (EC₅₀, nM) and transporter selectivity ratios in rat brain synaptosomes |
|---|---|
| Target Compound Data | 3-APBT: SERT EC₅₀ = 21.9 nM (95% CI 14.6–32.8); NET EC₅₀ = 13.4 nM (95% CI 7.9–22.8); DAT EC₅₀ = 21.7 nM (95% CI 16.0–29.6); DAT/SERT ratio = 1.00; NET/SERT ratio = 1.62 |
| Comparator Or Baseline | MDMA (same study): SERT EC₅₀ = 75.9 nM (41.3–139.2); NET EC₅₀ = 113.7 nM (69.3–186.3); DAT EC₅₀ = 118.4 nM (80.2–174.9); DAT/SERT ratio = 0.64. AMT (cross-study, ChEMBL/BindingDB): SERT EC₅₀ = 22 nM; DAT EC₅₀ = 79 nM; DAT/SERT ratio ≈ 0.28 |
| Quantified Difference | 3-APBT is 3.5× more potent at SERT, 8.5× at NET, and 5.5× at DAT vs MDMA; achieves balanced SNDRA profile (DAT/SERT = 1.00) vs AMT's serotonin-biased profile (DAT/SERT ≈ 0.28) |
| Conditions | Rat brain synaptosomes; [³H]5-HT release (SERT), [³H]MPP⁺ release (DAT/NET); EC₅₀ from nonlinear curve fits of ≥3 independent experiments performed in triplicate |
Why This Matters
A balanced SNDRA with sub-25 nM potency at all three transporters is pharmacologically distinct from both the prototypical entactogen MDMA and the structural analog AMT, making 3-APBT the preferred choice for studies requiring simultaneous, equipotent engagement of serotonin, norepinephrine, and dopamine release without inherent transporter bias.
- [1] Rudin D, McCorvy JD, Glatfelter GC, et al. Table 2: Transporter-mediated efflux by APBT isomers in rat synaptosomes. Neuropsychopharmacology. 2022;47:914–923. doi:10.1038/s41386-021-01221-0 View Source
- [2] BindingDB Entry BDBM50014210 / ChEMBL30713: α-Methyltryptamine (AMT) — EC₅₀ data for SERT (22 nM) and DAT (79 nM) in rat brain synaptosomes. Curated by ChEMBL from Research Triangle Institute. Accessed via BindingDB. View Source
